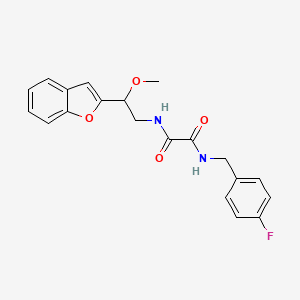

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C20H19FN2O4 and its molecular weight is 370.38. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonists and Binge Eating

Research on compounds with benzofuran and fluorobenzyl groups has explored their role in modulating orexin receptors, which are involved in feeding, arousal, stress, and drug abuse. A study investigated the effects of selective orexin receptor antagonists, including compounds with benzofuran and fluorobenzyl moieties, on binge eating in rats. These compounds selectively reduced binge eating of highly palatable food without affecting standard food pellet intake, suggesting a potential pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Sigma-1 Receptor Ligands

Benzofuran derivatives have also been synthesized and evaluated for their affinity towards sigma-1 receptors, which are implicated in various neurological and psychiatric disorders. A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines exhibited high potency and selectivity as sigma-1 receptor ligands. These findings have implications for the development of sigma-1 receptor-targeted therapeutics and diagnostic tools (Moussa et al., 2010).

Nucleoside Transport Inhibitors

Another application involves the synthesis of benzofuran derivatives as inhibitors for nucleoside transport proteins, which are critical for the cellular uptake of nucleosides and have implications in cancer therapy and other diseases. By modifying the benzyl group with various substituents, researchers aimed to enhance the affinity for the nucleoside transport protein, highlighting the versatility of these compounds in medicinal chemistry (Tromp et al., 2004).

Spirocyclic Sigma-1 Receptor Ligands

Spirocyclic compounds bearing benzofuran and fluorobenzyl residues have been synthesized for their high affinity and selectivity against sigma-1 receptors, offering potential as PET radiotracers for neurodegenerative diseases. These compounds underline the role of benzofuran and fluorobenzyl derivatives in developing diagnostic tools for neurological conditions (Maestrup et al., 2009).

Na+/Ca2+ Exchange Inhibition

The study of benzofuran derivatives extends into cardiology, where compounds like YM-244769 have been investigated for their ability to inhibit Na+/Ca2+ exchange in neuronal cells, offering potential therapeutic benefits for neuroprotection against hypoxia/reoxygenation-induced cell damage. This research highlights the potential of these compounds in protecting neuronal cells from damage due to inadequate oxygen supply (Iwamoto & Kita, 2006).

Properties

IUPAC Name |

N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-26-18(17-10-14-4-2-3-5-16(14)27-17)12-23-20(25)19(24)22-11-13-6-8-15(21)9-7-13/h2-10,18H,11-12H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGFDTGNWVYVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2477458.png)

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2477462.png)

![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2477463.png)

![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazin-2-one](/img/structure/B2477472.png)

![1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2477476.png)

![N-(2,6-dimethylphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2477477.png)